2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione
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Overview
Description
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione is a chemical compound characterized by the presence of a fluoro and nitro group on a phenyl ring, which is attached to an isoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione typically involves the nitration of a fluorinated aromatic compound followed by cyclization. One common method involves the nitration of 2-fluoroaniline to produce 2-fluoro-4-nitroaniline . This intermediate can then undergo a cyclization reaction with phthalic anhydride under acidic conditions to form the desired isoindole-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency. For example, the nitration step can be performed in a continuous-flow millireactor system, which allows for better control over reaction conditions and minimizes the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in a polar solvent.
Major Products
Reduction: 2-(2-Fluoro-4-amino-phenyl)-isoindole-1,3-dione.
Substitution: Products depend on the nucleophile used, such as 2-(2-Hydroxy-4-nitro-phenyl)-isoindole-1,3-dione when using hydroxide ions.
Scientific Research Applications
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-nitrophenyl)morpholine: Similar in structure but contains a morpholine ring instead of an isoindole-1,3-dione.
5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of an isoindole-1,3-dione.
Uniqueness
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione is unique due to its isoindole-1,3-dione structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
Properties
Molecular Formula |
C14H7FN2O4 |
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Molecular Weight |
286.21 g/mol |
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7FN2O4/c15-11-7-8(17(20)21)5-6-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H |
InChI Key |
JOHQGHOIMOWVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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